
L-Citrulline-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Citrulline-13C5 is a stable isotope-labeled analogue of L-Citrulline, an amino acid that plays a crucial role in the urea cycle. The compound is labeled with carbon-13 isotopes, making it valuable for various scientific research applications, particularly in metabolic studies and tracer experiments. L-Citrulline itself is a non-essential amino acid, meaning it can be synthesized by the human body. It is found naturally in foods such as watermelon and is involved in the detoxification of ammonia and the production of nitric oxide.
準備方法
Synthetic Routes and Reaction Conditions
L-Citrulline-13C5 can be synthesized through several methods. One common approach involves the chemical synthesis from L-ornithine monohydrochloride. This process includes treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-Citrulline .
Another method involves the microbial fermentation of L-arginine using specific microorganisms such as Bacillus subtilis. This method is often preferred for industrial production due to its higher efficiency and environmentally friendly nature .
化学反応の分析
Types of Reactions
L-Citrulline-13C5 undergoes various chemical reactions, including:
Oxidation: L-Citrulline can be oxidized to form L-arginine.
Reduction: It can be reduced to form other amino acids or related compounds.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed.
Major Products
The major products formed from these reactions include L-arginine, various amino acid derivatives, and urea.
科学的研究の応用
L-Citrulline-13C5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and the urea cycle.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Nutritional Research: Investigates the role of L-Citrulline in nutrition and its effects on muscle protein synthesis and exercise performance.
Medical Research: Explores its potential in treating conditions like hypertension, erectile dysfunction, and cardiovascular diseases.
作用機序
L-Citrulline-13C5 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide, a potent vasodilator that helps in regulating blood flow and blood pressure. This conversion also plays a role in the detoxification of ammonia through the urea cycle .
類似化合物との比較
Similar Compounds
L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: A precursor to L-Citrulline in the urea cycle.
L-Homocitrulline: A structural analog of L-Citrulline with similar metabolic functions.
Uniqueness
L-Citrulline-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where understanding the detailed metabolic pathways is crucial.
特性
分子式 |
C6H13N3O3 |
|---|---|
分子量 |
180.15 g/mol |
IUPAC名 |
2-amino-5-(aminocarbonylamino)(2,3,4,5-13C4)pentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1+1,2+1,3+1,4+1,6+1 |
InChIキー |
RHGKLRLOHDJJDR-ZFKNMOOESA-N |
異性体SMILES |
[13CH2]([13CH2][13CH](C(=O)O)N)[13CH2]N[13C](=O)N |
正規SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

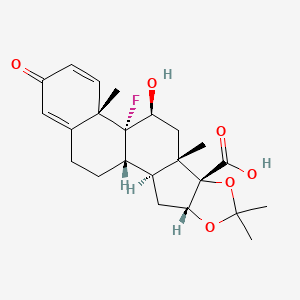
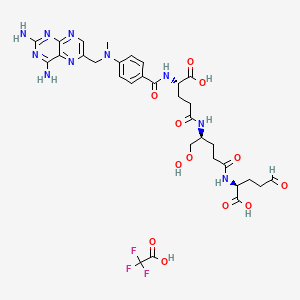
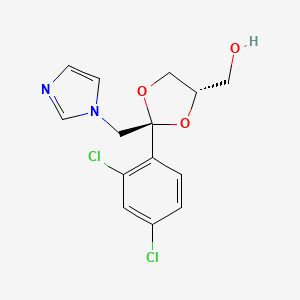
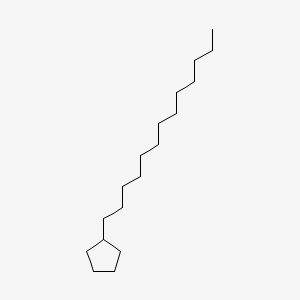
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
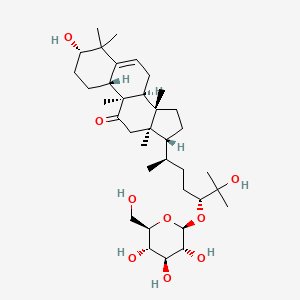


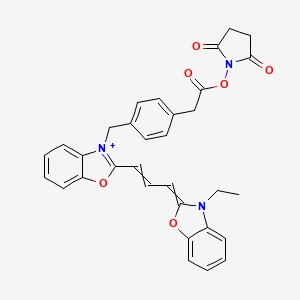
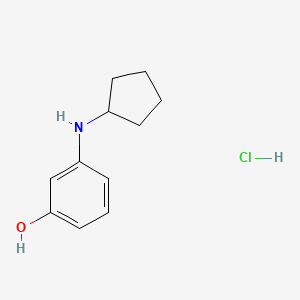

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
